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Compound Name: DPPC

Cat. No.: B1200452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a ubiquitous phospholipid, a cornerstone of

biological membranes, and a critical component in various physiological processes. Its unique

amphipathic structure, comprising a hydrophilic head and two hydrophobic tails, dictates its

self-assembly into bilayers, forming the fundamental framework of cellular and liposomal

membranes. This in-depth technical guide provides a comprehensive analysis of the molecular

structure of DPPC, presenting quantitative data, detailed experimental methodologies, and

visualizations to support researchers, scientists, and drug development professionals in their

understanding and application of this vital molecule.

Core Molecular Structure
DPPC is a glycerophospholipid with the chemical formula C40H80NO8P and a molecular

weight of 734.053 g/mol .[1] Its structure is characterized by a central glycerol backbone to

which a phosphate group, a choline head group, and two saturated palmitic acid tails are

attached.

The Hydrophilic Head: The polar head group consists of the phosphate group and the positively

charged choline group, rendering this region of the molecule water-soluble.[2] This hydrophilic

nature allows DPPC to interact favorably with aqueous environments.

The Hydrophobic Tails: The two nonpolar tails are composed of 16-carbon saturated fatty

acids, specifically palmitic acid.[1] These long hydrocarbon chains are water-insoluble and are
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responsible for the lipid's tendency to self-assemble and form the core of lipid bilayers,

minimizing their contact with water.[1]

This dual characteristic, known as amphipathicity, is the driving force behind the formation of

micelles, monolayers, bilayers, and liposomes when DPPC is in the presence of a polar

solvent.[1]

Quantitative Molecular Geometry
The precise arrangement of atoms within the DPPC molecule is critical to its function and the

physical properties of the membranes it forms. While the molecule exhibits conformational

flexibility, computational and experimental studies have provided insights into its average bond

lengths, bond angles, and torsional angles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/Distribution-of-DPPC-head-group-dihedral-angles-from-a-single-molecule-simulation-Head_fig4_259956084
https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.researchgate.net/figure/Distribution-of-DPPC-head-group-dihedral-angles-from-a-single-molecule-simulation-Head_fig4_259956084
https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Atoms Involved Value

Bond Lengths

C-C (aliphatic) Carbon - Carbon ~1.54 Å

C-H (aliphatic) Carbon - Hydrogen ~1.09 Å

C=O (ester) Carbon - Oxygen ~1.21 Å

C-O (ester) Carbon - Oxygen ~1.34 Å

P-O (phosphate) Phosphorus - Oxygen ~1.60 Å

P=O (phosphate) Phosphorus - Oxygen ~1.48 Å

C-N (choline) Carbon - Nitrogen ~1.50 Å

Bond Angles

C-C-C (aliphatic) Carbon - Carbon - Carbon ~112°

O-C=O (ester) Oxygen - Carbon - Oxygen ~125°

C-O-P (phosphate) Carbon - Oxygen - Phosphorus ~118°

O-P-O (phosphate)
Oxygen - Phosphorus -

Oxygen
~109.5°

Torsional Angles

α1 (O11-P-O12-C1) Headgroup Variable

α2 (P-O12-C1-C2) Headgroup Variable

α3 (O12-C1-C2-N) Headgroup Variable

β1 (C1-C2-O21-C21) Glycerol Backbone Variable

β2 (C2-C3-O31-C31) Glycerol Backbone Variable

γ (C-C-C-C) Acyl Chains ~180° (trans) in gel phase

Note: The values presented are approximate and can vary depending on the conformational

state and environment of the molecule. Torsional angles of the headgroup are particularly

variable, allowing for significant flexibility.
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Physicochemical Properties
The collective behavior of DPPC molecules in aggregates, such as bilayers, gives rise to

distinct physicochemical properties, most notably its phase transitions.

Property Value

Main Phase Transition Temperature (Tm) ~41.3 °C

Pre-transition Temperature (Tp) ~35 °C

Gel Phase (Lβ')
Below Tm, acyl chains are tightly packed and

ordered.

Liquid Crystalline Phase (Lα) Above Tm, acyl chains are disordered and fluid.

The main phase transition from the gel to the liquid crystalline state is a critical parameter

influencing membrane fluidity and is a key consideration in drug delivery systems utilizing

liposomes.[1][3]

Experimental Protocols for Structural and Physical
Characterization
A variety of experimental techniques are employed to elucidate the structure and properties of

DPPC.

X-Ray Crystallography and Diffraction
X-ray crystallography and diffraction are powerful techniques for determining the three-

dimensional structure of molecules and the organization of lipid bilayers.

Methodology for X-Ray Diffraction of DPPC Bilayers:

Sample Preparation:

Oriented Multilayers: A solution of DPPC in an organic solvent (e.g., chloroform/methanol)

is deposited onto a flat substrate (e.g., a silicon wafer or glass slide). The solvent is slowly
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evaporated under a controlled atmosphere to allow the lipids to self-assemble into

ordered, stacked bilayers.

Liposome Dispersions: For powder diffraction, DPPC is hydrated in a buffer solution to

form multilamellar vesicles (MLVs). The resulting suspension is then sealed in a capillary

tube.

Data Collection: The prepared sample is placed in an X-ray beam. The scattered X-rays are

detected, producing a diffraction pattern. For oriented samples, the angle of incidence of the

X-ray beam relative to the bilayer normal is varied.

Data Analysis: The positions and intensities of the diffraction peaks are analyzed.

Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat

distance (d-spacing) of the bilayers.

Wide-angle X-ray scattering (WAXS) reveals information about the packing of the acyl

chains within the bilayer.

Electron Density Profile Calculation: For oriented multilayers, the intensities of the Bragg

peaks can be used to calculate the one-dimensional electron density profile along the axis

perpendicular to the bilayer plane, providing detailed information about the location of the

headgroups and tails.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a versatile tool for obtaining atomic-level information about

the structure and dynamics of DPPC in a membrane environment.

Methodology for Solid-State NMR of DPPC:

Sample Preparation:

Liposome Preparation: DPPC is dissolved in an organic solvent, which is then evaporated

to form a thin lipid film. The film is hydrated with a buffer (often containing D₂O for

deuterium NMR) to form multilamellar vesicles (MLVs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.benchchem.com/product/b1200452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isotopic Labeling (Optional): For specific structural studies, DPPC can be synthesized with

isotopic labels (e.g., ¹³C, ¹⁵N, ²H) at specific positions.

NMR Experiment: The sample is packed into an NMR rotor and spun at the magic angle

(54.7°). Various solid-state NMR experiments can be performed:

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS): Provides information on the

different carbon environments within the DPPC molecule.

²H (Deuterium) NMR: Used to study the order and dynamics of the acyl chains. The

quadrupolar splitting of the deuterium spectrum is directly related to the order parameter of

the C-D bond.

³¹P NMR: Provides information on the structure and dynamics of the phosphate group in

the headgroup region.

Data Analysis: The resulting NMR spectra are analyzed to extract information on chemical

shifts, peak intensities, and line shapes, which are then used to deduce structural and

dynamic parameters.

Differential Scanning Calorimetry (DSC)
DSC is the primary technique used to study the thermotropic phase behavior of DPPC.

Methodology for DSC of DPPC Liposomes:

Liposome Preparation: A known concentration of DPPC is hydrated in a buffer solution to

form a liposome suspension.

Sample Loading: A small, precise volume of the liposome suspension is hermetically sealed

into an aluminum DSC pan. An identical pan containing only the buffer is used as a

reference.

Thermal Scan: The sample and reference pans are heated and cooled at a constant rate

over a defined temperature range that encompasses the phase transitions of DPPC. The

instrument measures the difference in heat flow required to maintain the sample and

reference at the same temperature.
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Data Analysis: The resulting thermogram plots heat flow versus temperature.

Phase Transition Temperatures (Tm, Tp): The temperatures at which endothermic peaks

occur correspond to the phase transitions.

Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine

the enthalpy change associated with the phase transition, which provides information

about the cooperativity of the transition.

The Role of DPPC in Lipid Raft Signaling
DPPC, with its saturated acyl chains, is a key component of lipid rafts. These are specialized,

dynamic microdomains within the cell membrane enriched in cholesterol, sphingolipids, and

certain proteins. Lipid rafts serve as platforms for signal transduction.

DPPC and Toll-Like Receptor 4 (TLR4) Signaling
A well-characterized example of lipid raft-mediated signaling is the activation of Toll-like

receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of the outer membrane of Gram-

negative bacteria.
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Workflow for Studying DPPC's Role in TLR4 Signaling:
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Conclusion
The molecular structure of dipalmitoylphosphatidylcholine is fundamental to its biological and

pharmaceutical relevance. A thorough understanding of its quantitative geometry,

physicochemical properties, and interactions within complex environments like lipid rafts is

essential for researchers in the life sciences and drug development. The experimental
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protocols and visualizations provided in this guide offer a robust framework for the continued

investigation and application of this critical phospholipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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